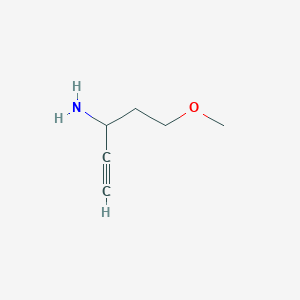
5-Methoxypent-1-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypent-1-yn-3-amine is an organic compound with the molecular formula C6H11NO It is characterized by the presence of a methoxy group (-OCH3) attached to a pentynyl chain with an amine group (-NH2) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypent-1-yn-3-amine typically involves the reaction of a suitable alkyne with an amine under controlled conditions. One common method is the alkylation of propargylamine with methanol in the presence of a base, such as sodium hydride, to form the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypent-1-yn-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Methoxypent-1-yn-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxypent-1-yn-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the methoxy and alkyne groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-1-yn-3-amine: Similar structure but with a methyl group instead of a methoxy group.
1-Methoxypent-4-yn-2-amine: Different position of the methoxy and amine groups.
Uniqueness
5-Methoxypent-1-yn-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-methoxypent-1-yn-3-amine |
InChI |
InChI=1S/C6H11NO/c1-3-6(7)4-5-8-2/h1,6H,4-5,7H2,2H3 |
InChI Key |
UEBIUONYAASPKV-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



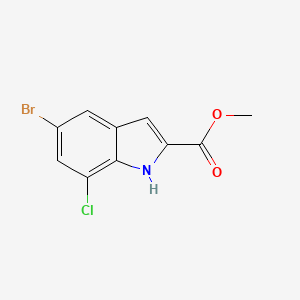
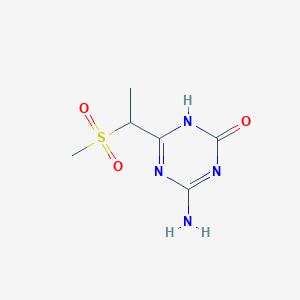
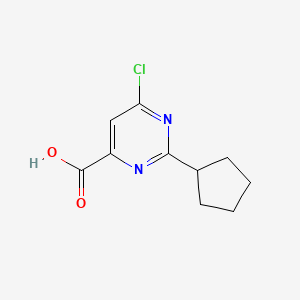
![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)

![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
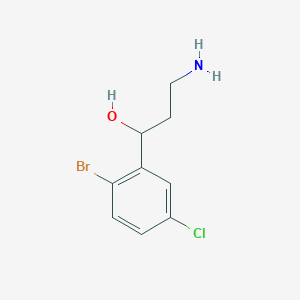

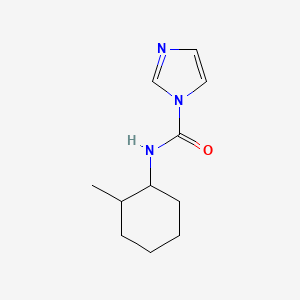
![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)

